(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2748622-62-8
VCID: VC14476142
InChI: InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3
SMILES:
Molecular Formula: C25H25NO3
Molecular Weight: 387.5 g/mol

(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone

CAS No.: 2748622-62-8

Cat. No.: VC14476142

Molecular Formula: C25H25NO3

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone - 2748622-62-8

Specification

CAS No. 2748622-62-8
Molecular Formula C25H25NO3
Molecular Weight 387.5 g/mol
IUPAC Name [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone
Standard InChI InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3
Standard InChI Key BMDREMSYCUDCJJ-UHFFFAOYSA-N
Canonical SMILES CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises two primary domains: an indole ring substituted at the N1 position with a 4-hydroxypentyl chain and a 4-methoxynaphthalene group connected via a methanone linker. This configuration confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 4.2) and a polar hydroxyl group that enhances aqueous solubility relative to non-hydroxylated analogs .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₅NO₃
Molecular Weight387.49 g/mol
CAS Number2748622-62-8
logP (Predicted)4.2
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ketone, methoxy, hydroxyl)

The hydroxylation at the 4-position of the pentyl side chain introduces a metabolic handle, facilitating Phase I and II modifications such as glucuronidation, which alters its pharmacokinetic behavior compared to non-hydroxylated SCRAs .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a multi-step protocol:

  • Indole Core Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor under acidic conditions yields the indole scaffold.

  • Side Chain Introduction: Alkylation of the indole nitrogen with 4-hydroxypentyl bromide introduces the hydroxylated side chain.

  • Naphthalene Coupling: Friedel-Crafts acylation with 4-methoxynaphthalen-1-yl acyl chloride completes the structure .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>99%), as confirmed by high-performance liquid chromatography (HPLC) .

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for identifying this compound. Key spectral features include:

  • GC-MS: Base peak at m/z 387.49 and fragment ions at m/z 369.21 (loss of H₂O) and m/z 299.15 (cleavage of the hydroxypentyl chain) .

  • LC-MS/MS: Characteristic transitions at m/z 387.49 → 299.15 and 387.49 → 145.08 under positive electrospray ionization .

Pharmacological Activity and Mechanism of Action

Cannabinoid Receptor Interactions

The compound acts as a high-efficacy agonist at cannabinoid receptors CB1 and CB2, with reported EC₅₀ values of 2.3 nM (CB1) and 5.7 nM (CB2) in vitro . Its efficacy surpasses Δ⁹-tetrahydrocannabinol (THC) by >50-fold, attributed to the methoxynaphthalene moiety enhancing receptor binding affinity .

Table 2: Pharmacological Comparison with Analogous SCRAs

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Relative Efficacy (vs. THC)
Target Compound2.35.752×
JWH-1221.84.268×
JWH-2102.15.159×

Functional Effects

  • Central Nervous System: Activation of CB1 receptors in the prefrontal cortex and basal ganglia induces psychoactive effects, including euphoria and altered perception .

  • Peripheral Effects: CB2-mediated immunosuppression and anti-inflammatory responses are observed in murine models, with IL-6 suppression exceeding 70% at 10 μM .

Metabolic Pathways and Toxicology

Phase I Metabolism

Hepatic cytochrome P450 (CYP3A4) catalyzes ω-hydroxylation of the pentyl chain, producing 5-hydroxy and 4-hydroxy metabolites . These intermediates undergo further oxidation to carboxylic acids, detectable in urine as glucuronide conjugates .

Toxicity Profile

  • Acute Toxicity: Rodent studies report LD₅₀ values of 12 mg/kg (intravenous) and 45 mg/kg (oral), with symptoms including tachycardia, hypertension, and seizures .

  • Chronic Effects: Prolonged exposure in zebrafish models causes neuronal apoptosis (25% cell loss at 1 μM) and cardiotoxicity via calcium channel dysregulation .

Regulatory Status and Forensic Considerations

Globally, this compound falls under analog legislation (e.g., U.S. Controlled Substances Act Schedule I, EU Council Decision 2012), though its hydroxylated structure complicates legal classification . Forensic laboratories prioritize LC-MS/MS for its detection in biological matrices, with limits of quantification (LOQ) as low as 0.1 ng/mL in blood .

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